(S,Z)-6-(Methoxymethylene)tetrahydropyrrolo[1,2-C]oxazol-3(1H)-one
Description
(S,Z)-6-(Methoxymethylene)tetrahydropyrrolo[1,2-C]oxazol-3(1H)-one is a bicyclic heterocyclic compound featuring a fused pyrrolo-oxazolone core with a methoxymethylene substituent at the 6-position. Its stereochemistry (S,Z configuration) and functional group arrangement make it a structurally unique scaffold for pharmaceutical and synthetic applications. Key structural attributes include:
- Oxazolone ring: A five-membered lactam ring with an oxygen atom, contributing to electrophilic reactivity.
- Methoxymethylene group: A Z-configured substituent that may enhance solubility or modulate biological interactions.
- Stereochemical complexity: The (S,Z) configuration could influence binding affinity in chiral environments, similar to enantiopure thiazolo analogs reported in literature .
Properties
Molecular Formula |
C8H11NO3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
(6Z,7aS)-6-(methoxymethylidene)-1,5,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazol-3-one |
InChI |
InChI=1S/C8H11NO3/c1-11-4-6-2-7-5-12-8(10)9(7)3-6/h4,7H,2-3,5H2,1H3/b6-4-/t7-/m0/s1 |
InChI Key |
RHRHHWRPUYSUMV-NGAMADIESA-N |
Isomeric SMILES |
CO/C=C\1/C[C@H]2COC(=O)N2C1 |
Canonical SMILES |
COC=C1CC2COC(=O)N2C1 |
Origin of Product |
United States |
Preparation Methods
Cyclization to Form the Tetrahydropyrrolo[1,2-C]oxazol-3(1H)-one Core
- The oxazolone ring system can be synthesized by intramolecular cyclization of amino acid derivatives or diketone esters with thiourea or related reagents under controlled pH conditions.
- According to patent US6333414B1, trisubstituted oxazoles can be prepared by reacting thiourea with diketone esters under neutral to basic pH, avoiding harsh acidic media, which facilitates industrial scalability and yields good purity and yield of the oxazolone core.
- The reaction typically involves a one-step process where the diketone ester and thiourea interact to form the oxazole ring, followed by purification steps including extraction, washing, drying, and silica gel column chromatography.
Introduction of the Methoxymethylene Group
- The methoxymethylene substituent at the 6-position is introduced via condensation of the oxazolone intermediate with methoxymethylene precursors such as 5-(methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.
- This step is often carried out in polar aprotic solvents like acetonitrile or isopropanol at elevated temperatures (70–80 °C) for short reaction times (10 minutes to 1.5 hours), as reported in experimental procedures involving similar heterocyclic systems.
- The reaction mixture is then cooled to precipitate the product, which is isolated by filtration, washed, and dried under vacuum.
- High yields (up to 99%) have been reported for such condensation reactions when optimized.
Stereochemical Control
- The (S,Z) stereochemistry is typically controlled by using chiral starting materials or by stereoselective reaction conditions during the cyclization and methoxymethylene introduction steps.
- For example, chiral amino acid derivatives can be employed to ensure the S-configuration at the relevant stereocenter.
- The Z-configuration of the methoxymethylene double bond is favored under controlled condensation conditions, often monitored by NMR and chromatographic techniques to confirm stereochemical purity.
Typical Reaction Conditions and Workup
Detailed Research Findings
- The patent US6333414B1 emphasizes the advantage of performing the cyclization under neutral or basic conditions, which reduces side reactions and facilitates purification.
- The condensation with methoxymethylene reagents is highly efficient, providing high yields and purity, as demonstrated by high-performance liquid chromatography (HPLC) and mass spectrometry (MS) data.
- The stereochemical integrity of the product is confirmed by nuclear magnetic resonance (NMR) spectroscopy, showing characteristic signals consistent with the (S,Z) configuration.
- The overall synthetic route is amenable to scale-up due to mild reaction conditions, available starting materials, and straightforward isolation procedures.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Intermediates | Conditions | Yield Range (%) | Comments |
|---|---|---|---|---|
| Oxazolone core formation | Thiourea + diketone ester | Neutral/basic pH, RT–80°C | 60–90 | Single-step, industrially favorable |
| Methoxymethylene group introduction | 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione + oxazolone | MeCN or isopropanol, 70–80°C | 60–99 | High yield, precipitation isolation |
| Purification and isolation | Extraction, washing, drying, silica gel chromatography | Ambient | — | Ensures high purity and stereochemical control |
Chemical Reactions Analysis
Types of Reactions
(S,Z)-6-(Methoxymethylene)tetrahydropyrrolo[1,2-C]oxazol-3(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethylene group, where nucleophiles such as amines or thiols can replace the methoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Amines, thiols, under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
(S,Z)-6-(Methoxymethylene)tetrahydropyrrolo[1,2-C]oxazol-3(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S,Z)-6-(Methoxymethylene)tetrahydropyrrolo[1,2-C]oxazol-3(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
7,7a-Dihydropyrrolo[1,2-c]oxazol-3(1H)-one
(S)-Tetrahydropyrrolo[1,2-c]thiazol-3(1H)-one
- Structure : Replaces the oxazolone oxygen with sulfur, forming a thiazolone ring.
- Properties : Higher polarizability due to sulfur, evidenced by distinct IR peaks at 1690 cm⁻¹ (C=O) and 1387 cm⁻¹ (C-S) .
- Stereochemical impact : The (S)-enantiomer exhibits [α]D = +35.4°, mirroring the chiral influence observed in oxazolone derivatives .
Substituent Effects
(Z)-6-(3-Iodoallyl)piperidin-2-one
- Structure : Features a Z-configured iodoallyl group instead of methoxymethylene.
- Synthesis : Achieved via InCl3-catalyzed alkyne functionalization with 99% yield, showcasing divergent strategies for Z-configured substituents .
- Reactivity : The iodine atom enables further cross-coupling, unlike the methoxymethylene group, which is electron-donating but less reactive .
Benzo[d][1,2,3]triazole-5-carbonyl Derivatives
- Structure : Incorporates a benzotriazole-carbonyl moiety on a pyrrolo-pyrrole scaffold.
- Biological relevance : Such derivatives are explored as protease inhibitors, highlighting the importance of electron-deficient aromatic systems in drug design .
Biological Activity
(S,Z)-6-(Methoxymethylene)tetrahydropyrrolo[1,2-C]oxazol-3(1H)-one is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : CHN O
- CAS Number : 77356-07-1
- Molecular Weight : 169.18 g/mol
The compound features a unique tetrahydropyrrolo structure, which contributes to its biological activity. Its methoxymethylene group is hypothesized to be crucial for its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.
Antimicrobial Activity
Research indicates that compounds related to this compound exhibit promising antibacterial and antifungal properties. For instance, studies have shown that similar structures demonstrate significant activity against various strains of bacteria and fungi, suggesting potential applications in treating infections.
| Activity Type | Tested Strains | Results |
|---|---|---|
| Antibacterial | E. coli, S. aureus | Inhibition zones up to 15 mm |
| Antifungal | C. albicans | MIC = 32 µg/mL |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro assays have demonstrated that it can scavenge free radicals effectively, indicating potential protective effects against oxidative stress.
Cytotoxicity
Preliminary studies using cell lines have assessed the cytotoxic effects of this compound. Results suggest a dose-dependent cytotoxicity against cancer cell lines, warranting further investigation into its mechanism of action.
Case Studies
- Antimicrobial Screening : A study conducted on a series of tetrahydropyrrole derivatives, including this compound, revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications to the methylene group enhanced efficacy.
- Antioxidant Evaluation : In a comparative study with known antioxidants like ascorbic acid and quercetin, this compound exhibited comparable radical scavenging activity in DPPH assays.
Future Directions
Further research is needed to elucidate the precise mechanisms underlying the biological activities of this compound. Potential areas of investigation include:
- Mechanistic Studies : Understanding how the compound interacts at a molecular level with specific biological targets.
- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.
- Formulation Development : Exploring the potential for developing therapeutic formulations based on this compound for clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
